

Apazone Dihydrate: A Technical Guide to Solubility Characteristics

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Compound of Interest

Compound Name: Apazone dihydrate

Cat. No.: B1665128

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **apazone dihydrate** in various solvents. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides visual representations of key experimental workflows.

Core Solubility Data

Apazone, an anti-inflammatory agent, is known to exist in both anhydrous and dihydrate forms. While extensive quantitative solubility data for a wide range of organic solvents for the dihydrate form is not readily available in publicly accessible literature, this guide compiles the most relevant reported values for apazone. It is crucial to note that the specific crystalline form (anhydrous vs. dihydrate) can significantly impact solubility, and the data presented should be interpreted with this in mind.

Solvent	Solute Form	Solubility	Temperature (°C)
Water	Azapropazone	0.15 mg/mL	Not Specified
Water	Azapropazone	147.2 mg/L (0.147 mg/mL)	35
Dimethyl Sulfoxide (DMSO)	Azapropazone	Slightly Soluble	Not Specified
Methanol	Azapropazone	Slightly Soluble	Not Specified

Note: The data presented is for "azapropazone." Specific documentation differentiating the dihydrate form was not consistently available in the cited sources.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a drug substance. The following protocols outline standard methodologies for accurately assessing the solubility of a compound like **apazone dihydrate**.

Equilibrium Solubility Determination: The Shake-Flask Method

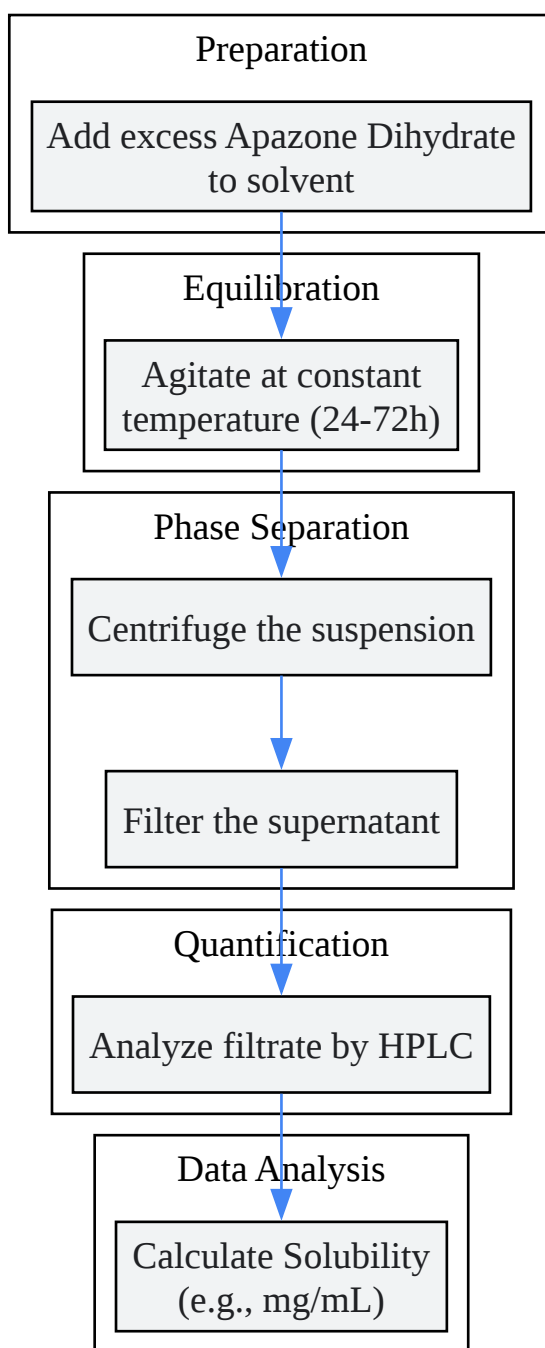
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Preparation:** An excess amount of **apazone dihydrate** is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask). The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or rotator is used to provide consistent mixing.

- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine, non-reactive filter (e.g., 0.45 μm PTFE or PVDF).
- **Quantification:** The concentration of **apazone dihydrate** in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL) or in molar units.

Logical Workflow for Solubility Determination



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Caption: Workflow for Equilibrium Solubility Determination.

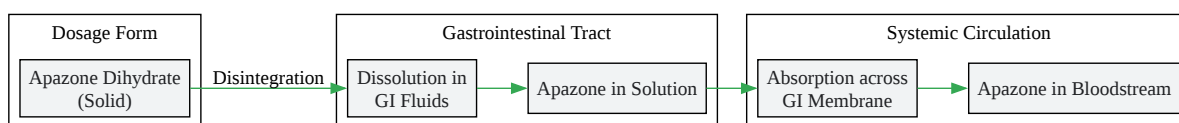
Dissolution Rate Determination

While not a direct measure of equilibrium solubility, the dissolution rate provides critical information about how quickly a solid substance dissolves in a solvent under specific conditions. This is particularly important for predicting the in vivo performance of a drug.

Methodology (USP Apparatus 2 - Paddle Method):

- **Medium Preparation:** A known volume of the dissolution medium (e.g., buffered aqueous solution) is placed in the dissolution vessel and allowed to equilibrate to a constant temperature (typically 37 °C).
- **Sample Introduction:** A known amount of **apazone dihydrate** is introduced into the dissolution vessel.
- **Agitation:** The paddle is rotated at a specified speed (e.g., 50 or 75 RPM) to create a consistent hydrodynamic environment.
- **Sampling:** At predetermined time intervals, aliquots of the dissolution medium are withdrawn for analysis. To maintain a constant volume, an equal volume of fresh, pre-warmed medium may be added back to the vessel.
- **Quantification:** The concentration of dissolved **apazone dihydrate** in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Data Analysis:** The cumulative amount or percentage of drug dissolved is plotted against time to generate a dissolution profile.

Signaling Pathway for Dissolution and Absorption



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Caption: Pathway from Solid Form to Systemic Absorption.

Conclusion

The solubility of **apazone dihydrate** is a critical parameter influencing its formulation development and bioavailability. While comprehensive quantitative data across a wide range of organic solvents for the dihydrate form remains limited in publicly available literature, the established protocols for determining equilibrium solubility and dissolution rates provide a robust framework for researchers to generate this essential data. The information and methodologies presented in this guide are intended to support the scientific community in the continued characterization and development of apazone-based therapeutics.

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